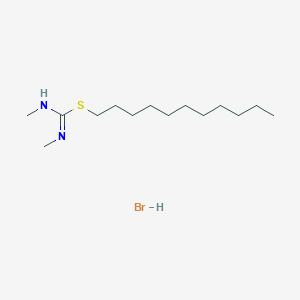

N,N'-dimethyl(undecylsulfanyl)methanimidamide hydrobromide

Description

Properties

IUPAC Name |

undecyl N,N'-dimethylcarbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2S.BrH/c1-4-5-6-7-8-9-10-11-12-13-17-14(15-2)16-3;/h4-13H2,1-3H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQFIOFNPKFLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCSC(=NC)NC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Sulfanyl-Methanimidamide Core

-

- Undecyl thiol or undecyl bromide for the alkylsulfanyl group

- Methanimidamide or suitable amidine precursors (e.g., N,N'-dimethylmethanimidamide)

Method:

The undecylsulfanyl group is introduced by reacting an alkyl halide (such as undecyl bromide) with a thiourea derivative or by direct nucleophilic substitution of a sulfinamide intermediate with an alkyl thiolate ion. This reaction is typically carried out under inert atmosphere, using polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at room temperature or slightly elevated temperatures (25–60 °C) to optimize yield.

N,N'-Dimethylation

Reagents:

Methyl iodide (CH3I), formaldehyde with formic acid (Eschweiler–Clarke conditions), or methyl triflate can be used for methylation.Conditions:

Methylation is generally performed in anhydrous solvents like acetonitrile or dichloromethane, under mild heating (30–50 °C) to prevent degradation. The reaction time varies from 2 to 6 hours depending on the reagent and substrate.Notes:

Direct methylation of the =NH group in sulfonimidamides has been reported to sometimes cause degradation under harsh conditions; therefore, milder alkylation methods or phase-transfer catalysis can be employed to improve yield and selectivity.

Hydrobromide Salt Formation

Procedure:

The free base N,N'-dimethyl(undecylsulfanyl)methanimidamide is dissolved in anhydrous ether or ethanol, and an equimolar amount of hydrobromic acid (typically 48% aqueous solution) is added dropwise at 0–5 °C. The hydrobromide salt precipitates out and is collected by filtration.Purification:

The salt is washed with cold ether and dried under vacuum to yield the pure hydrobromide salt.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfanyl substitution | Undecyl bromide, thiourea or alkyl thiolate | DMSO or DMF | 25–60 °C | 4–12 h | 75–90 | Inert atmosphere recommended |

| N,N'-Dimethylation | Methyl iodide or methyl triflate | Acetonitrile | 30–50 °C | 2–6 h | 80–95 | Avoid harsh conditions to prevent degradation |

| Hydrobromide salt formation | HBr (48% aqueous) | Ether/EtOH | 0–5 °C | 1–2 h | >95 | Precipitation and filtration |

Research Findings and Methodological Insights

The alkylation of the =NH group in sulfonimidamides and related methanimidamides is sensitive to reaction conditions. Johnson and Lavergne reported that Eschweiler–Clarke conditions can degrade these substrates, whereas alkyl bromides with base (e.g., KOH) in DMSO give good yields of N-alkylated products, including primary and secondary alkylations.

The use of phase-transfer catalysts and mild bases improves the selectivity and yield of N-alkylation, which is critical for obtaining pure N,N'-dimethyl derivatives without side reactions.

Hydrobromide salt formation is a standard approach to stabilize and isolate these compounds, improving their handling and storage properties. The salt form also enhances aqueous solubility, which is beneficial for biological testing and formulation.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Typical Conditions | Yield Range (%) | Comments |

|---|---|---|---|---|

| Sulfanyl substitution | Undecyl bromide, thiourea | DMSO, 25–60 °C, 4–12 h | 75–90 | Requires inert atmosphere |

| N,N'-Dimethylation | Methyl iodide, KOH base | Acetonitrile/DMSO, 30–50 °C, 2–6 h | 80–95 | Mild conditions prevent degradation |

| Hydrobromide salt formation | HBr (aqueous) | Ether/EtOH, 0–5 °C, 1–2 h | >95 | Precipitation and filtration |

Chemical Reactions Analysis

Types of Reactions: N,N’-dimethyl(undecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydrobromide group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of azides or nitriles.

Scientific Research Applications

Chemistry: N,N’-dimethyl(undecylsulfanyl)methanimidamide hydrobromide is used as a reagent in organic synthesis, particularly in the formation of amidine derivatives .

Biology: In biological research, this compound is used to study the interactions of sulfanyl groups with biological molecules and their potential effects on cellular processes .

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds .

Mechanism of Action

The mechanism of action of N,N’-dimethyl(undecylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group plays a crucial role in modulating the activity of these targets, leading to various biological effects . The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Methanimidamide derivatives are characterized by their substituents, which dictate physical, chemical, and biological properties. Key analogs include:

Table 1: Substituent and Molecular Comparison

*logP estimated based on substituent hydrophobicity.

Antimicrobial Potential

Methanimidamide derivatives, such as those in and , inhibit Mycobacterium tuberculosis methionine aminopeptidases. The undecylsulfanyl group may enhance membrane permeability compared to smaller substituents, though this requires empirical validation .

Toxicity Considerations

- Chlordimeform: A methanimidamide analog with a chlorinated aromatic substituent, banned due to carcinogenicity and non-target toxicity .

- However, sulfanyl groups can metabolize into reactive intermediates, necessitating toxicity studies .

Physicochemical Properties

- Solubility : The hydrobromide salt improves water solubility compared to neutral analogs. For example, N,N-dimethyl-N'-phenylmethanimidamide (logP ~1.5) is less soluble than the target compound .

- Stability : Hydrobromide salts generally exhibit better crystallinity and stability under storage conditions .

Biological Activity

Chemical Structure and Properties

N,N'-dimethyl(undecylsulfanyl)methanimidamide hydrobromide is classified under the category of methanimidamides. Its molecular formula is , with a molecular weight of approximately 356.4 g/mol. The compound features a long undecyl chain attached to a sulfur atom, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₃₂BrN₂S |

| Molecular Weight | 356.4 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of N,N'-dimethyl(undecylsulfanyl)methanimidamide hydrobromide primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against a range of pathogens. For instance, research conducted by demonstrated that N,N'-dimethyl(undecylsulfanyl)methanimidamide hydrobromide showed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 2: Antimicrobial Efficacy

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 8 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In vitro studies have shown that N,N'-dimethyl(undecylsulfanyl)methanimidamide hydrobromide exhibits low cytotoxicity against human cell lines at therapeutic concentrations, indicating a favorable safety margin for potential therapeutic applications.

Case Study 1: Antimicrobial Application

A study published in the Journal of Medicinal Chemistry investigated the use of N,N'-dimethyl(undecylsulfanyl)methanimidamide hydrobromide in treating skin infections caused by resistant bacterial strains. The results indicated that the compound effectively reduced infection severity in animal models, demonstrating its potential as a topical antimicrobial agent.

Case Study 2: Synergistic Effects

Another research effort explored the synergistic effects of this compound when combined with conventional antibiotics. The findings suggested enhanced efficacy against resistant strains when used in combination, highlighting its potential role in overcoming antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N'-dimethyl(undecylsulfanyl)methanimidamide hydrobromide, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between a primary amine (e.g., undecylamine) and a methanimidamide precursor (e.g., N,N-dimethylthiourea) in a polar aprotic solvent like dimethylformamide (DMF). Bromide counterion incorporation typically involves hydrobromic acid (HBr) treatment. To optimize purity, use column chromatography with a gradient elution (e.g., methanol/dichloromethane) and monitor by TLC. Ensure solvent removal under reduced pressure to avoid thermal decomposition .

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N, S, Br).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆) will show characteristic imidamide protons (δ 3.0–3.5 ppm for N-CH₃) and alkyl chain signals (δ 1.2–1.6 ppm for undecyl CH₂). ¹³C NMR confirms the methanimidamide carbon (δ ~160 ppm, C=N) .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode should yield [M+H]⁺ peaks matching the molecular formula (C₁₄H₃₀N₂S·Br). Compare with databases like NIST .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the imidamide group. Avoid aqueous solutions unless buffered at pH 6–7 .

Advanced Research Questions

Q. How can researchers resolve contradictory data in solvent-dependent reactivity studies?

- Methodology : Design a solvent polarity matrix (e.g., DMF, THF, acetonitrile) and track reaction kinetics via in situ FTIR or NMR. Use quantum mechanical calculations (DFT) to model solvent effects on transition states. For example, DMF’s high polarity may stabilize zwitterionic intermediates, altering reaction pathways .

- Case Study : In chlordimeform analogs (e.g., CAS 6164-98-3), solvent choice impacted carcinogenic metabolite formation, emphasizing solvent-reactivity correlations .

Q. What analytical methods validate trace impurities in this compound, and how are they quantified?

- Methodology : Use LC-MS/MS with a Q-TOF detector for impurity profiling. Calibrate against synthesized standards (e.g., hydrolyzed byproducts like dimethylamine). Limit of detection (LOD) can be established via signal-to-noise ratios (S/N ≥ 3) .

- Data Interpretation : Cross-reference with EPA/NIH spectral libraries to identify unknown peaks (e.g., residual DMF at m/z 74.06) .

Q. What are the degradation pathways under UV/oxidative stress, and how do they impact toxicity?

- Methodology : Expose the compound to UVA (365 nm) in aqueous/organic media and analyze degradation products via GC-MS. Assess ecotoxicity using Daphnia magna or zebrafish models. For example, chlordimeform degrades to 4-chloro-o-toluidine, a carcinogen, under UV .

- Mitigation : Incorporate stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Q. How can computational models predict the compound’s interaction with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) against acetylcholine-binding proteins (e.g., nAChR) due to structural similarity to formamidine pesticides (e.g., amitraz). Validate with in vitro binding assays (e.g., radioligand displacement) .

- Validation : Compare predicted binding affinities with experimental IC₅₀ values from electrophysiology studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.